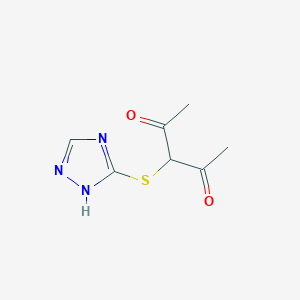![molecular formula C25H25N5O4 B2576488 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-71-6](/img/no-structure.png)
3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
High-Performance Thin-Layer Chromatography for Drug Analysis
High-performance thin-layer chromatography (HPTLC) has been developed for the analysis of drugs like Linagliptin, showcasing the method's specificity and sensitivity in pharmaceutical analysis. This technique's application in stability-indicating assays demonstrates its potential in determining drug stability and degradation products, which is essential for quality control in pharmaceuticals (Rode & Tajne, 2021).
Biological Activities of Curcumin Derivatives
The biological properties of curcumin derivatives, such as Schiff base, hydrazone, and oxime derivatives, have been extensively studied. These compounds and their metal complexes exhibit potent biological activity, demonstrating the effectiveness of chemical modification in enhancing medicinal properties (Omidi & Kakanejadifard, 2020).
Unnatural Base Pairs in Synthetic Biology
Research on developing unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology highlights the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. This work opens new avenues for expanding the genetic alphabet and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
PTP 1B Inhibitors Based on Thiazolidinedione Scaffold
The thiazolidinedione (TZD) scaffold is explored for its potential in designing inhibitors for Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. This review summarizes the journey of TZDs as PTP 1B inhibitors, highlighting the structural modifications for optimizing potential inhibitors (Verma, Yadav, & Thareja, 2019).
Synthesis and Applications of Hydantoin Derivatives
Hydantoins are highlighted for their significant role in medicinal chemistry, demonstrating diverse biological and pharmacological activities. Their importance in drug discovery, along with synthetic strategies such as the Bucherer-Bergs reaction, showcases their versatility in creating therapeutic agents (Shaikh et al., 2023).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-ethoxyethylamine with 2-methoxyphenylacetonitrile to form 2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "2-ethoxyethylamine", "2-methoxyphenylacetonitrile", "1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyethylamine with 2-methoxyphenylacetonitrile in the presence of a base to form 2-(2-methoxyphenyl)ethylamine.", "Step 2: Reaction of 2-(2-methoxyphenyl)ethylamine with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base to form the final product." ] } | |
CAS No. |
896294-71-6 |
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-19(17-10-6-5-7-11-17)30(24)18-12-8-9-13-20(18)33-3/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
FTHOSCXNWATVKQ-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
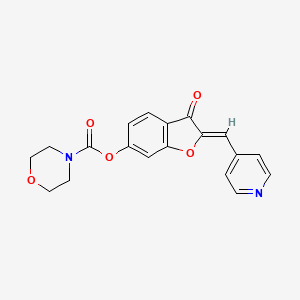
![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)

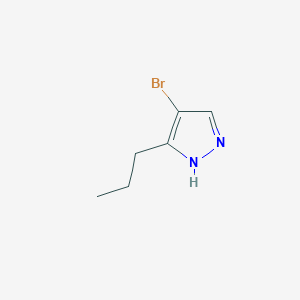
![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)
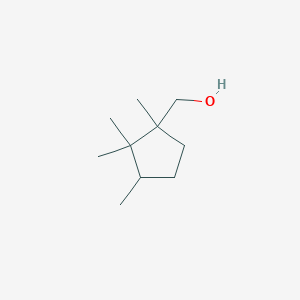
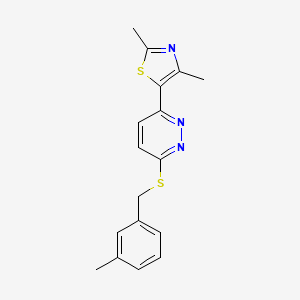
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)

![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)
